Oxydisulfoton

Description

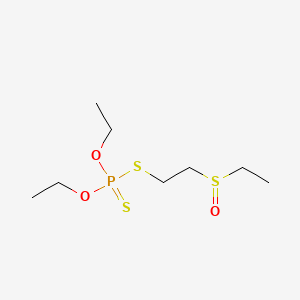

Structure

3D Structure

Properties

IUPAC Name |

diethoxy-(2-ethylsulfinylethylsulfanyl)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O3PS3/c1-4-10-12(13,11-5-2)14-7-8-15(9)6-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUGLJYNCXXUQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCCS(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O3PS3 | |

| Record name | OXYDISULFOTON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037536 | |

| Record name | Oxydisulfoton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oxydisulfoton is a liquid. Used as an agricultural insecticide. (EPA, 1998), Liquid; [CAMEO] Colorless liquid; [MSDSonline] | |

| Record name | OXYDISULFOTON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxydisulfoton | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000365 [mmHg] | |

| Record name | Oxydisulfoton | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2497-07-6 | |

| Record name | OXYDISULFOTON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxydisulfoton | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2497-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxydisulfoton [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002497076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxydisulfoton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxydisulfoton | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYDISULFOTON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/573PQK81XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXYDISULFOTON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Metabolic Pathways and Biotransformation of Oxydisulfoton

In Vivo Metabolism Studies Across Diverse Biological Systems

Comparative Mammalian Metabolism

Mammalian metabolism of organophosphorus pesticides like Oxydisulfoton typically involves enzymatic biotransformation to facilitate excretion. The rate and extent of absorption of a related compound were found to be rapid and extensive in mammals, with distribution being extensive, particularly in erythrocytes. pic.int. The potential for accumulation was noted as low, except within erythrocytes. pic.int. Excretion was described as rapid and extensive, occurring mainly within the first 12 hours. pic.int. While this specific data is for a related compound, it illustrates the general pattern of rapid processing in mammals. Comparative in vitro/in vivo metabolism studies are widely used for pharmaceuticals and the knowledge gained provides a template for analogous experimental designs in the pesticide context frontiersin.org. Comparing in vitro metabolism across species helps evaluate if metabolites formed in human systems are also present in animal species used in toxicological studies frontiersin.org.

Role of Hepatic and Pulmonary Microsomal Enzymes in this compound Metabolism

Microsomal enzymes, particularly those in the liver (hepatic microsomes), play a central role in the metabolism of many xenobiotics, including organophosphorus pesticides. Hepatic microsomes contain a comprehensive array of phase I and phase II metabolic enzymes, such as cytochrome P450 (CYP) enzymes, which are crucial for oxidative metabolism creative-bioarray.com, nih.gov, slideshare.net. These enzymes catalyze oxidation, reduction, and other phase I reactions slideshare.net. Liver microsomes are widely used in in vitro studies to evaluate metabolic stability and identify the enzymes involved in drug metabolism pharmaron.com, creative-bioarray.com, youtube.com. While direct studies specifically detailing this compound metabolism by pulmonary microsomal enzymes were not prominently found in the search results, microsomal enzymes in tissues beyond the liver, including the lungs, are known to contribute to drug metabolism slideshare.net, nih.gov. The involvement of mixed-function oxidases, which include CYP enzymes found in microsomes, has been demonstrated in the metabolism of other compounds in pulmonary tissue nih.gov.

Characterization of Primary Metabolic Pathways

The biotransformation of this compound involves several key chemical transformations, primarily oxidation reactions affecting the sulfur atoms and hydrolysis of the phosphorus-containing linkage.

Thioether Sulfur Oxidation to Sulfoxides and Sulfones

This compound contains a thioether linkage (C-S-C) fiveable.me. Thioethers are known to undergo oxidation, resulting in the formation of sulfoxides and, upon further oxidation, sulfones fiveable.me, , nih.gov, youtube.com. This oxidation changes the oxidation state of the sulfur atom libretexts.org. The oxidation of thioethers can be carried out by various oxidizing agents, including biochemical oxidizing agents youtube.com. This metabolic step is significant as it can transform a compound with a non-chiral sulfur atom into a metabolite with a chiral sulfoxide (B87167) group if the substituents are different mdpi.com. This stereoselective metabolism can influence the biological activity and toxicity of the metabolites mdpi.com.

Hydrolysis of the P-S-C Linkage

Hydrolysis is another significant metabolic pathway for organophosphorus compounds, often leading to detoxification. The hydrolysis of the P-S-C linkage within the structure of this compound would result in the cleavage of this bond. Hydrolysis reactions are part of the biotransformation processes for pesticides bcpabd.com, . While specific data on the hydrolysis of the P-S-C linkage in this compound was not detailed in the provided search results, hydrolysis of phosphorus-containing linkages is a known metabolic fate for many organophosphorus pesticides pageplace.de.

Identification and Fate of Key Metabolites, e.g., Disulfoton (B1670778) Sulfoxide

The metabolism of this compound, which is also known as disulfoton sulfoxide herts.ac.uk, involves its conversion into several key metabolites. Disulfoton sulfoxide itself is an oxidative metabolite of disulfoton . The toxic metabolites of disulfoton include disulfoton sulfoxide, disulfoton sulfone, disulfoton oxygen analog (demeton-S), disulfoton oxygen analog sulfoxide, and disulfoton oxygen analog sulfone epa.gov. In plants, disulfoton is rapidly converted to disulfoton sulfoxide and sulfone, or disulfoton oxygen analog sulfoxide and sulfone epa.gov. These metabolites, particularly the sulfoxide and sulfone degradates, may be more persistent than the parent compound in certain environmental matrices epa.gov.

The biotransformation pathways generally aim to increase the water solubility of lipophilic xenobiotics like this compound, facilitating their excretion from the body slideshare.netcopbela.org. This is typically achieved through Phase I and Phase II metabolic reactions nih.govnih.gov. Phase I reactions often involve oxidation, reduction, or hydrolysis, introducing or exposing polar functional groups nih.gov. Phase II reactions involve the conjugation of these modified compounds with endogenous hydrophilic molecules, resulting in larger, more water-soluble conjugates that are readily excreted slideshare.netnih.gov.

Stereoselective Metabolism of Chiral Organophosphorus Compounds Including this compound

Chirality, or molecular asymmetry, is a significant factor in the metabolism and biological activity of many compounds, including some organophosphorus pesticides mdpi.comresearchgate.net. Chiral compounds possess at least one asymmetric center, leading to the existence of stereoisomers, specifically enantiomers, which are non-superimposable mirror images mdpi.com. While enantiomers share identical physicochemical properties in achiral environments, their behavior can differ significantly in chiral biological systems, such as within organisms mdpi.comresearchgate.net.

Some organophosphorus pesticides, including this compound, contain a chiral sulfur atom mdpi.com. This asymmetry can arise from the sulfoxidation of a thioether moiety, transforming a non-chiral sulfur atom into a chiral sulfoxide group mdpi.com.

Analysis of Enantiomeric Forms and Their Biological Implications

The enantiomers of a chiral pesticide can exhibit different pharmacodynamic and pharmacokinetic properties due to their stereoselective interactions with biological macromolecules nih.govnih.gov. This can lead to differences in their metabolism, toxicity, and efficacy mdpi.comufrgs.br. Therefore, analyzing the individual enantiomeric forms is crucial for a comprehensive understanding of their biological implications nih.govnih.gov.

Enantioselective analytical methods are necessary to differentiate and quantify individual enantiomers in biological and environmental samples nih.gov. These methods are vital for pharmacokinetic studies and for accurately assessing the role of stereochemistry in biological processes and associated toxicity nih.gov.

In Vivo Stereoselective Biotransformation of this compound

The in vivo biotransformation of chiral organophosphorus compounds, such as this compound, can be stereoselective mdpi.com. This means that enzymes involved in metabolism may preferentially act on one enantiomer over the other nih.gov. Such stereoselectivity in metabolism is a major contributor to observed differences in the pharmacokinetics of enantiomers nih.gov.

While the general metabolic pathways of this compound involve oxidation and hydrolysis, the specific stereochemical outcomes of these transformations for each enantiomer of this compound have not been extensively detailed in the provided search results. However, the principle of stereoselective metabolism in chiral organophosphorus compounds with asymmetric sulfur atoms is established mdpi.com.

Enzyme Induction and Inhibition Effects on this compound Metabolism

The metabolism of xenobiotics, including this compound, is primarily catalyzed by a variety of enzymes, particularly those located in the liver and other extrahepatic tissues copbela.orgnih.govopenaccessjournals.com. These enzymes, such as the cytochrome P450 (CYP) system, play a critical role in Phase I biotransformation reactions nih.govnih.gov.

Enzyme induction and inhibition can significantly affect the rate and extent of this compound metabolism nih.gov. Enzyme induction is a process where exposure to certain substances leads to an increase in the levels or activity of metabolic enzymes nih.govnih.gov. This can result in accelerated metabolism of compounds that are substrates for these induced enzymes, potentially leading to decreased exposure to the parent compound but also potentially increasing the formation of metabolites nih.govnih.gov.

Conversely, enzyme inhibition occurs when a substance interferes with the activity of metabolic enzymes, slowing down the metabolism of their substrates nih.gov. This can lead to increased exposure to the parent compound and potentially alter the profile of metabolites formed.

The cytochrome P450 system is a major player in the metabolism of many xenobiotics, and its activity can be modulated by various inducers and inhibitors nih.govnih.gov. While the search results highlight the general principles of enzyme induction and inhibition in xenobiotic metabolism, specific data detailing the effects of enzyme induction or inhibition on this compound metabolism were not prominently featured. However, given that this compound is an organophosphate metabolized by enzymatic processes, it is subject to potential modulation by factors that influence metabolic enzyme activity.

Environmental Fate and Degradation Dynamics of Oxydisulfoton

Mobility and Transport in Environmental Compartments

The movement and distribution of Oxydisulfoton in the environment are influenced by its physical-chemical properties and interactions with different environmental matrices, such as soil and water.

Soil Adsorption and Desorption Characteristics of this compound

Adsorption and desorption processes play a significant role in controlling the retention and mobility of pesticides in soil. The extent to which a compound sorbs to soil particles is often described by the adsorption-desorption distribution coefficient (Kd) or the organic carbon-normalized distribution coefficient (Koc). ecetoc.orgoecd.orgresearchgate.net These values are influenced by the properties of the pesticide, as well as soil characteristics such as organic matter content, clay content, texture, and pH. ecetoc.orgoecd.orgresearchgate.net

Leaching Potential in Various Soil Textures

Leaching is the process by which chemicals are transported downwards through the soil profile with percolating water. The leaching potential of a pesticide is inversely related to its adsorption to soil particles. Compounds that are weakly adsorbed and highly soluble in water have a higher potential to leach into groundwater. Soil texture significantly influences leaching, with sandy soils generally exhibiting higher leaching potential than clayey soils due to their larger pore spaces and lower organic matter content. isws.org.inawsjournal.orgmdpi.com

While specific leaching data for this compound was not found, studies on other pesticides, such as oxyfluorfen (B1678082), demonstrate that leaching depth can vary significantly depending on soil texture and organic matter content. isws.org.inawsjournal.org For instance, oxyfluorfen leached to a lesser depth in sandy clay loam soil amended with farmyard manure (increasing organic carbon) compared to un-amended soil. isws.org.in In different soil profiles, oxyfluorfen showed low leaching potential and remained adsorbed in surface layers, particularly in sandy loam soil where herbicide activity and movement were highest for other compounds studied. awsjournal.org The mobility of nitrate, a highly water-soluble anion, is also known to be greatest in sandy soil and slowest in clay soil. mdpi.com

Runoff and Sediment Transport Studies

Runoff occurs when rainfall intensity exceeds the infiltration rate of the soil, leading to surface flow that can transport pesticides dissolved in water or adsorbed to eroded sediment. Sediment transport is particularly important for pesticides that are strongly adsorbed to soil particles. iastate.edu

Studies on pesticide transport with surface runoff and subsurface drainage have shown that factors such as rainfall timing and intensity, hydrology, and the adsorption properties of pesticides influence their movement. iastate.edu Vegetative filter strips (VFS) have been shown to reduce the transport of sediment and pesticides in runoff, with sediment deposition playing a significant role in removing pesticides adsorbed to sediment. iastate.edu Pesticides with low to moderate adsorption characteristics tend to move primarily in the runoff water phase. iastate.edu this compound has been detected in surface water, suggesting that runoff is a potential transport pathway into aquatic environments. usgs.gov

Degradation Mechanisms in Soil and Aquatic Environments

Pesticides in the environment undergo various degradation processes, including hydrolysis, photolysis, and biodegradation, which transform them into breakdown products. europa.eu

Hydrolytic Stability and Degradation Pathways of this compound

Hydrolysis is a chemical degradation process involving the reaction of a compound with water. The rate and pathway of hydrolysis can be influenced by pH and temperature. nih.govmdpi.com Hydrolysis is considered an important degradation pathway for many pesticides in aqueous systems and can occur via water substitution or elimination reactions. nih.gov

While specific details on the hydrolytic stability and degradation pathways of this compound were not extensively detailed in the search results, hydrolysis is a common mechanism for the breakdown of organophosphate pesticides. For example, the initial step in the microbial degradation of carbamate (B1207046) pesticides often involves the enzymatic hydrolysis of the carbamate ester or amide linkage. Studies on other pesticides highlight that hydrolysis can be a primary degradation process in aquatic environments. mdpi.com

Photolytic Degradation in Aqueous and Soil Systems

Photolysis is the degradation of a compound by light. This process can occur directly through the absorption of light energy by the pesticide molecule or indirectly through reactions with photochemically produced species in the environment. Photolysis is particularly important for pesticides exposed to sunlight on surfaces like plant leaves or soil. researchgate.net

Sunlight photodegradation is recognized as a significant pathway for pesticide dissipation in the environment. researchgate.net Photolysis can occur in both aqueous and soil systems. uni.lulgcstandards.com In soil, the importance of photolysis can be influenced by factors such as soil properties, moisture content, and the extent of plant cover. researchgate.net While general information on photolytic degradation was found, specific data on the photolytic degradation rates or pathways of this compound in aqueous or soil systems were not detailed in the provided search results. However, some materials suggest that this compound may be less prone to UV degradation compared to some other substances. googleapis.com

Aerobic and Anaerobic Soil Metabolism of this compound

The transformation of pesticides in soil is evaluated under both aerobic and anaerobic conditions fao.orgepa.gov. These studies typically involve exposing specific soil types, representative of the intended use environment, to the test substance at the highest application rate fao.org. The metabolic activities of soil prokaryotes are affected by the availability of oxygen nih.gov. Aerobic conditions involve the presence of oxygen, while anaerobic conditions occur in its absence, leading to changes in soil redox potential nih.govresearchgate.net.

While specific detailed studies on the aerobic and anaerobic metabolism pathways of this compound were not extensively found in the search results, research on the related compound disulfoton (B1670778) indicates that biodegradation and abiotic hydrolysis are primary mechanisms for its loss in soil cdc.gov. Disulfoton and its sulfoxide (B87167) metabolite (this compound) have been shown to degrade in soil within a relatively short timeframe (≤32 days), although the sulfone metabolite may persist longer (>64 days) cdc.gov. Studies evaluating aerobic and anaerobic transformation are generally conducted for less than 120 days fao.org.

Aquatic Metabolism and Mineralization Studies

The degradation of substances in aquatic systems can be evaluated to understand their fate in water bodies mdpi.com. Mineralization is a process where organic material is converted into minerals through the excretion of metabolites and simple molecules that can be absorbed by the environment and microorganisms mdpi.com.

Information directly detailing aquatic metabolism and mineralization studies specifically for this compound was limited in the search results. However, it is known that this compound is very toxic to aquatic life with long-lasting effects lgcstandards.com. The transport of disulfoton, a related compound, from water to air is slow due to its Henry's law constant cdc.gov. Mineralization studies in aquatic environments often involve assessing oxygen consumption during the decomposition of organic matter, which can vary depending on the composition of the material nih.gov.

Factors Influencing Environmental Persistence and Dissipation

The persistence and dissipation of this compound in the environment are influenced by its degradation rate and prevailing environmental conditions.

Half-life Determination in Diverse Environmental Matrices

The half-life (DT50) of a pesticide is the time taken for 50% of the substance to disappear from a matrix due to degradation processes, which can be biological (biodegradation) or physicochemical (hydrolysis, photolysis) google.com. A pesticide with a half-life of less than 20 days is considered readily degradable in soil google.com.

Influence of Environmental Conditions on this compound Degradation

The speed of degradative change in the environment is dependent on numerous factors, including geographical location, climate, season, temperature, humidity, and the amount of UV light mdpi.com. The presence and type of microorganisms also play a significant role mdpi.com. Temperature, in particular, is an important environmental factor that influences the activity and survival of microorganisms involved in biodegradation uomustansiriyah.edu.iq. Higher temperatures can speed up enzymatic activity and increase biodegradation rates, while low temperatures can hinder microbial activity uomustansiriyah.edu.iq. pH also affects microbial activity and enzyme function uomustansiriyah.edu.iq.

While direct studies on the influence of specific environmental conditions on this compound degradation were not detailed, the general principles of environmental degradation apply mdpi.comuomustansiriyah.edu.iq. The degradation rate of biodegradable polymers, for instance, varies greatly depending on environmental conditions ktappi.kr.

Enhanced Biodegradation in Agricultural Soils with Repeated Pesticide Use

Enhanced biodegradation refers to the rapid degradation of a substance by a population of soil microorganisms that has adapted to catabolize it following prior exposure iastate.edu. This phenomenon has been observed with some organophosphorus and carbamate insecticides after repeated use in agricultural soils, leading to a failure to provide adequate pest control iastate.edu.

Studies on disulfoton, which is metabolized to this compound, have demonstrated enhanced microbial degradation in soil following multiple applications nih.gov. Laboratory tests confirmed enhanced degradative activity to the sulfoxide (this compound) and sulfone metabolites in soil that had received previous treatments nih.gov. This enhanced degradation of relatively minor insecticidal compounds in the soil can significantly impact the levels of these compounds accumulated in plants nih.gov.

Bioaccumulation and Accumulation in Environmental Matrices

Bioaccumulation is the accumulation of a substance in an organism, while accumulation in environmental matrices refers to the build-up of the substance in different parts of the environment, such as soil or water. A substance is considered to fulfill the bioaccumulation criterion if its bioconcentration factor in aquatic species is higher than 2000 chemicalwatch.com.

Information regarding the bioaccumulation of this compound specifically was limited in the search results, with one source stating there is no data for this product lgcstandards.com. Another source indicated no information available on bioaccumulation/accumulation and suggested the substance would likely be mobile in the environment due to its water solubility fishersci.com. However, bioaccumulation is a criterion considered in the assessment of substances chemicalwatch.com.

Uptake and Translocation in Rotational and Irrigated Crops

The uptake and translocation of chemical compounds in plants are influenced by various factors, including the plant species, the characteristics of the compound, the soil organic matter content, and temperature. mdpi.com Systemic insecticides, such as some organophosphates, can be absorbed by plant roots or leaves and subsequently translocated to edible parts. mdpi.com

While specific detailed research findings solely on this compound's uptake and translocation in rotational and irrigated crops were not extensively available in the search results, general principles of plant uptake of contaminants from soil can be considered. Studies on the uptake of other contaminants in crops grown in different soil conditions (e.g., urban gardening sites) highlight that the potential for uptake and accumulation within the edible parts of crop plants exists. clu-in.org Factors like low molecular weight and hydrophilicity of a compound can influence its uptake and translocation. clu-in.org The transpiration stream concentration factor (TSCF), which is the ratio of the chemical concentration in the transpiration stream to the concentration in the external solution, is a widely used parameter for plant uptake. epa.gov

Research on other pesticides, such as dinotefuran, in crops like lettuce and celery, indicates that uptake and translocation percentages can vary depending on the crop and application intervals. mdpi.com For dinotefuran, uptake by lettuce ranged between 23.8% and 28%, and in celery shoots, it was between 51.73% and 53.06%. mdpi.com This suggests that the vegetative structure of the crop may affect the amount of bioaccumulation. epa.gov

Accumulation Studies in Aquatic Organisms, e.g., Fish

Aquatic organisms, including fish, can be exposed to environmental contaminants through their gills, skin, and food. eaht.org Bioaccumulation in fish organs serves as an indicator of the health of aquatic organisms. eaht.org Chemicals with a propensity to accumulate in aquatic organisms to levels higher than those in water are termed bioconcentratable or bioaccumulatable. Bioconcentration refers to uptake from water, while bioaccumulation includes uptake from water, ingested food, and/or sediment. Bioaccumulation occurs when the rate of chemical uptake surpasses the rate of elimination.

This compound is considered very toxic to aquatic life, including fish and plankton. lgcstandards.com Preventative measures recommend not allowing the product to reach groundwater, watercourses, or sewage systems due to the danger it poses to drinking water and aquatic organisms. lgcstandards.com

While specific quantitative data on this compound accumulation in fish from the search results were limited, the general understanding of bioaccumulation in aquatic organisms highlights the importance of factors such as the octanol-water partition coefficient (log KOW) as an indicator. nih.gov However, log KOW does not account for all factors, such as active transport or specific structural properties, suggesting the need for additional screening criteria. nih.gov

This compound as a Degradation Product or Metabolite of Other Pesticides

This compound may exist in the environment not only as a directly applied substance but also as a chemical transformation product or metabolite of other pesticides. herts.ac.uk The analysis of pesticides and related compounds using techniques like mass spectrometry often includes data for metabolites and degradation products. cardiff.ac.uk

Research on the biodegradation of phorate (B1677698), another organophosphorus pesticide, in soil has shown the formation of metabolites such as phorate sulfoxide and phorate sulfone. semanticscholar.orgresearchgate.net While this compound is also known as ethylthiometon sulfoxide herts.ac.uk, and ethylthiometon is a related organophosphate, the search results did not explicitly state that this compound is a metabolite of phorate. However, the metabolic pathways of organophosphate insecticides can involve oxidation reactions, leading to the formation of sulfoxide and sulfone derivatives. semanticscholar.org

The biodegradation of organophosphorus insecticides in soil can be influenced by microbial activity, and different microorganisms may produce different degradation products under varying environmental conditions. semanticscholar.orgresearchgate.net Enhanced degradation of some organophosphorus insecticides in soil has been observed, which is attributed to the rapid degradation by soil microorganisms that have adapted to catabolize the compound or a similar insecticide. iastate.edu

Toxicological Mechanisms and Effects of Oxydisulfoton

Mechanism of Action: Cholinesterase Inhibition

Oxydisulfoton is an organophosphorus insecticide and acaricide that exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. epo.orgwikipedia.org This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts and neuromuscular junctions, resulting in excessive and prolonged stimulation of cholinergic receptors throughout the central and peripheral nervous systems. numberanalytics.comnih.gov

Acetylcholinesterase Binding and Active Site Interaction

The toxic action of this compound is initiated by its interaction with the active site of acetylcholinesterase. The AChE enzyme features a deep, narrow gorge, at the bottom of which lies the active site. nih.govebi.ac.uk This site contains a catalytic triad (B1167595) of amino acids—serine, histidine, and glutamate—that are essential for the hydrolysis of acetylcholine. ebi.ac.ukresearchgate.net

As an organophosphate, this compound inhibits AChE by phosphorylating the hydroxyl group of the serine residue within this catalytic triad. nih.govnih.gov This process involves the formation of a highly stable, covalent phosphorus-oxygen bond between the inhibitor and the enzyme. ebi.ac.uk The binding effectively renders the enzyme non-functional, as the active site serine is no longer available to participate in the breakdown of acetylcholine. nih.gov

The active site gorge also contains specific binding sites that guide the substrate, including a peripheral anionic site (PAS) near the entrance and a catalytic anionic site (CAS) at the base, which are rich in aromatic residues. ebi.ac.uknih.gov These sites facilitate the positioning of the inhibitor for optimal interaction with the catalytic serine, leading to efficient phosphorylation and inactivation of the enzyme. ebi.ac.uk

Inhibition Kinetics and Reversibility/Irreversibility

The inhibition of acetylcholinesterase by organophosphates like this compound is classified as a progressive and effectively irreversible process. nih.gov The kinetics of this inhibition typically follow a two-step mechanism. wikipedia.org

Initial Reversible Binding: The inhibitor first binds non-covalently to the enzyme's active site to form a reversible enzyme-inhibitor (EI) complex. wikipedia.org

Covalent Phosphorylation: This is followed by a chemical reaction where the inhibitor covalently phosphorylates the active site serine, resulting in a stable, inactivated enzyme. ebi.ac.ukwikipedia.org

This covalent modification distinguishes it from reversible inhibitors, which bind non-covalently and can spontaneously dissociate from the enzyme. wikipedia.org The formation of the strong covalent bond means that the restoration of enzyme activity is not spontaneous and is extremely slow, hence the inhibition is considered irreversible for practical toxicological purposes. wikipedia.org The rate of this inactivation is a key factor in the compound's toxicity. nih.gov

Aging of Phosphorylated Enzymes and its Toxicological Significance

The toxicological impact of this compound is further compounded by a process known as "aging." nih.govpageplace.de Aging is a chemical modification of the phosphorylated enzyme that occurs over time, rendering it resistant to reactivation by standard antidotal therapies like oximes. nih.govresearchgate.net

This process involves the dealkylation, or cleavage of an alkyl group from the phosphorus atom of the inhibitor that is bound to the enzyme. researchgate.netnih.gov The loss of this alkyl group leaves a negatively charged oxygen atom, which can then form a stabilizing salt bridge with a protonated histidine residue in the enzyme's active site. nih.gov This structural change strengthens the bond between the organophosphate and the acetylcholinesterase, making the complex exceptionally stable and permanently non-functional. nih.govresearchgate.net The toxicological significance of aging is profound; once the enzyme has "aged," the inhibition is truly permanent, and the recovery of cholinergic function depends solely on the synthesis of new enzyme molecules, a much slower process. nih.gov

In Vivo Toxicological Manifestations and Their Underlying Mechanisms

The irreversible inhibition of acetylcholinesterase by this compound leads to a toxic overabundance of acetylcholine, causing widespread overstimulation of the nervous system. This manifests as a range of severe clinical signs affecting both the central and peripheral nervous systems. nih.gov

Neurological Effects and Central Nervous System Compromise

The accumulation of acetylcholine within the synapses of the central nervous system (CNS) leads to a state of continuous, uncontrolled neuronal firing. Chronic exposure to organophosphates has been associated with a variety of adverse CNS impacts. beyondpesticides.org The brain is particularly vulnerable due to its high lipid content, where these compounds can accumulate. mdpi.com This overstimulation can disrupt normal brain function, leading to a range of neurological symptoms. mdpi.comnih.gov

Acute effects on the CNS are well-documented and can range from mild to life-threatening. nih.gov The underlying mechanism for these effects is the disruption of cholinergic neurotransmission, which is vital for processes like cognition, memory, and arousal. mdpi.comneura.edu.au

| Effect Category | Specific Manifestations | Underlying Mechanism |

|---|---|---|

| Mild Acute Effects | Headache, Dizziness, Agitation, Restlessness | Initial overstimulation of central cholinergic receptors. nih.govnih.gov |

| Severe Acute Effects | Confusion, Slurred Speech, Ataxia, Seizures, Coma, Respiratory Depression | Widespread neuronal disruption, excitotoxicity, and eventual depression of CNS functions, including the respiratory center. nih.govnih.gov |

| Long-Term Sequelae | Cognitive Impairment, Memory Deficits, Increased risk of neurodegenerative disorders | Potential for neuronal damage and persistent disruption of neurotransmission from chronic or severe acute exposure. beyondpesticides.orgmdpi.comnih.gov |

Peripheral Cholinergic Crisis Symptoms Induced by this compound

In the peripheral nervous system, the excess acetylcholine from this compound poisoning leads to a condition known as a cholinergic crisis. medicoverhospitals.in This crisis is characterized by the simultaneous overstimulation of both muscarinic and nicotinic acetylcholine receptors. nih.govneuropedia.net

Muscarinic receptors are found on parasympathetic end organs, such as salivary glands, smooth muscles, and the heart. neuropedia.net Their overstimulation leads to a classic set of symptoms often remembered by the mnemonics SLUDGE or DUMBELS. wikipedia.orgmamahealth.com

Nicotinic receptors are located at the neuromuscular junction of skeletal muscles and in autonomic ganglia. neuropedia.net Their initial overstimulation causes muscle twitching (fasciculations), which is followed by profound weakness and flaccid paralysis as the receptors become desensitized and the muscle membrane is persistently depolarized. neuropedia.netmamahealth.com Paralysis of the respiratory muscles is a primary cause of death in acute organophosphate poisoning. medicoverhospitals.inmamahealth.com

| Receptor Type | Common Mnemonic | Clinical Symptoms |

|---|---|---|

| Muscarinic | SLUDGE | Salivation (excessive drooling) medicoverhospitals.in |

| Lacrimation (tearing) medicoverhospitals.in | ||

| Urination (incontinence) wikipedia.org | ||

| Defecation (diarrhea) wikipedia.org | ||

| Gastrointestinal distress (cramps) wikipedia.org | ||

| Emesis (vomiting) wikipedia.org | ||

| Other: Miosis (pinpoint pupils), Bronchospasm, Bronchorrhea (excessive bronchial secretions), Bradycardia (slow heart rate) neuropedia.net | ||

| Nicotinic | - | Muscle Fasciculations (twitching) medicoverhospitals.in |

| Muscle Weakness progressing to Flaccid Paralysis medicoverhospitals.inmamahealth.com | ||

| Tachycardia (fast heart rate) and Hypertension (high blood pressure) from ganglionic stimulation medicoverhospitals.inneuropedia.net |

Respiratory System Impairment and Respiratory Paralysis

Acute exposure to this compound can lead to severe respiratory distress. nih.govnoaa.gov The inhibition of acetylcholinesterase results in bronchoconstriction and increased airway secretions, making breathing difficult. publisherspanel.com Symptoms of respiratory impairment include tightness in the chest, shortness of breath (dyspnea), and the potential for pulmonary edema. nih.govnoaa.govnj.gov In severe cases of poisoning, the overstimulation of neuromuscular junctions can lead to respiratory depression and ultimately respiratory paralysis, which can be fatal. nih.govnoaa.gov The respiratory system is a primary target for organophosphate toxicity, and effects can range from irritation of the bronchi and lungs to severe lung injury. publisherspanel.comlongdom.org

Cardiovascular and Gastrointestinal Disturbances

This compound exposure can cause significant disturbances to both the cardiovascular and gastrointestinal systems. nih.govnoaa.gov

Cardiovascular Effects: The impact on the cardiovascular system can be complex, with observed effects including both decreased and increased heart rate. nih.govnoaa.gov Oral exposure may lead to a decrease in heart rate, while dermal exposure has been associated with an increase. nih.gov Chest pain, hypotension (low blood pressure), and hypertension (high blood pressure) have also been noted. nih.govnoaa.gov In severe cases, peripheral vascular collapse can occur. epa.gov

Gastrointestinal Effects: The gastrointestinal tract is also highly affected by this compound toxicity. nih.gov Symptoms are a direct result of the overstimulation of the parasympathetic nervous system and commonly include:

Nausea and vomiting nih.govnj.gov

Excessive salivation nih.govnoaa.gov

Interactive Table: Summary of this compound-Induced Systemic Disturbances

| System | Effects |

|---|---|

| Respiratory | Dyspnea (shortness of breath), pulmonary edema, respiratory depression, respiratory paralysis. nih.govnoaa.gov |

| Cardiovascular | Variable heart rate, chest pain, hypotension, hypertension. nih.govnoaa.gov |

| Gastrointestinal | Nausea, vomiting, diarrhea, abdominal pain, excessive salivation, anorexia. nih.govnj.gov |

Differential Susceptibility to this compound Toxicity

Age-Dependent Toxicodynamics and Detoxification Enzyme Development

The susceptibility to this compound toxicity can be influenced by age, which is linked to the development of detoxification enzymes. Younger individuals may exhibit different sensitivities compared to adults. For instance, ipecac, a substance used to induce vomiting, is not recommended for children under 6 months of age, highlighting age-specific considerations in response to poisoning. nih.gov The development and activity levels of enzymes responsible for metabolizing and detoxifying organophosphates can vary with age, potentially leading to differences in the severity of toxic effects.

Species-Specific Responses and Metabolic Capacities in Toxicological Studies

Toxicological studies have revealed species-specific differences in the susceptibility to this compound. The lethal dose required to cause death in 50% of a test population (LD50) varies between species, indicating differences in metabolic capacities and detoxification pathways.

Interactive Table: Species-Specific Acute Oral Toxicity of this compound

| Species | Oral LD50 |

|---|---|

| Rat | 3.5 mg/kg chemsrc.com |

| Mouse | 12 mg/kg chemsrc.com |

These variations underscore the importance of considering species-specific metabolic differences when extrapolating toxicological data from animal studies to humans.

Effects on Non-Target Organisms in Terrestrial and Aquatic Ecosystems

This compound is classified as very toxic to aquatic life, with long-lasting effects. nih.govlgcstandards.com Its use as an agricultural insecticide poses a risk to non-target organisms in both terrestrial and aquatic environments. cymitquimica.com Runoff from treated fields can contaminate water bodies, where the compound is poisonous to fish and plankton. lgcstandards.com The environmental risk is significant enough that its use is subject to strict regulations in many countries. cymitquimica.com The compound is not expected to react rapidly with air or water, but its persistence can lead to prolonged exposure for non-target species. noaa.govechemi.com

Investigation of Genotoxicity, Mutagenicity, and Carcinogenicity Potentials of this compound

The potential for this compound to cause genetic damage, mutations, and cancer has been a subject of investigation.

Genotoxicity: Some sources list this compound as a substance with potential genotoxic properties. nema.go.kefao.org Genotoxic waste is defined as waste containing substances with such properties. nema.go.ke

Mutagenicity: Based on available data, the classification criteria for germ cell mutagenicity are not met. lgcstandards.com A mutagen is a substance that can cause changes in the genetic material of a cell. nj.gov

Carcinogenicity: According to some safety data sheets, based on available data, the classification criteria for carcinogenicity are not met. lgcstandards.com However, it is also noted that this compound has not been tested for its ability to cause cancer in animals according to some sources. nj.gov The International Agency for Research on Cancer (IARC) has not classified this compound. lgcstandards.com

The evidence regarding the genotoxic, mutagenic, and carcinogenic potential of this compound appears to be inconclusive or not fully established based on the reviewed literature.

Stereoselective Toxicity of this compound Enantiomers

This compound is a chiral organophosphorus pesticide. Its chirality arises from the presence of a stereogenic center at the sulfur atom in the sulfoxide (B87167) group, resulting in two distinct enantiomers. pageplace.demdpi.comherts.ac.uk Commercially, this compound is typically produced and used as a racemic mixture, which is a 50:50 combination of its two enantiomeric forms. herts.ac.uknih.govgoogle.com

The enantiomers of a chiral pesticide possess identical physical and chemical properties in an achiral environment. However, in a chiral biological system, such as the body of a target pest or a non-target organism, they can interact differently with chiral molecules like enzymes and receptors. mdpi.comresearchgate.net This differential interaction can lead to significant variations in their biological activity, metabolism, and toxicity, a phenomenon known as stereoselectivity. mdpi.comnih.gov

Hazard Classification and Assessment Frameworks in Toxicological Research

The toxicological hazard of this compound is recognized and categorized by various international and national regulatory bodies through established assessment frameworks. These classifications provide a standardized understanding of its potential dangers.

One of the primary frameworks is the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Under the GHS, this compound is classified with significant acute toxicity. echemi.comnih.gov Its hazard statements indicate that it is fatal if swallowed (H300) and toxic in contact with skin (H311). nih.govlgcstandards.com Furthermore, it is categorized as very toxic to aquatic life with long-lasting effects (H410). echemi.comnih.govlgcstandards.com

The World Health Organization (WHO) also provides a Recommended Classification of Pesticides by Hazard, which has been aligned with the GHS criteria since 2009. who.int this compound is listed within this classification, reflecting its high hazard level. who.intindiaforsafefood.in For transportation purposes, this compound is designated under specific UN Numbers, such as UN2810 (TOXIC LIQUID, ORGANIC, N.O.S.) or UN3018 (ORGANOPHOSPHORUS PESTICIDE, LIQUID, TOXIC), and falls under Hazard Class 6.1 (Toxic substances). lgcstandards.comchemicalbook.comlgcstandards.com

Regulatory agencies like the U.S. Environmental Protection Agency (EPA) utilize comprehensive risk assessment frameworks for pesticides. For organophosphates, which share a common mechanism of toxicity by inhibiting the acetylcholinesterase (AChE) enzyme, the EPA conducts cumulative risk assessments. canada.caepa.gov This approach evaluates the combined health risks from co-exposure to multiple pesticides from this group through various pathways, including diet and drinking water. epa.govnih.gov this compound is classified as an extremely hazardous substance in the United States under Section 302 of the Emergency Planning and Community Right-to-Know Act. wikipedia.org

These frameworks rely on toxicological data to assign hazard categories and inform risk management decisions. The classification of this compound across these systems consistently points to its high acute toxicity and environmental hazard.

Interactive Data Table: Hazard Classification of this compound

| Classification System/Authority | Hazard Category/Code |

| GHS Classification | Acute Toxicity, Oral: Category 2 (H300: Fatal if swallowed) echemi.comnih.govlgcstandards.com Acute Toxicity, Dermal: Category 3 (H311: Toxic in contact with skin) echemi.comnih.govlgcstandards.com Hazardous to the Aquatic Environment, Acute: Category 1 (H400) echemi.comnih.govlgcstandards.com Hazardous to the Aquatic Environment, Chronic: Category 1 (H410) echemi.comnih.govlgcstandards.com |

| UN Transport Classification | UN Number: UN2810 or UN3018 lgcstandards.comchemicalbook.com Proper Shipping Name: TOXIC LIQUID, ORGANIC, N.O.S. (this compound) or ORGANOPHOSPHORUS PESTICIDE, LIQUID, TOXIC lgcstandards.comchemicalbook.com Hazard Class: 6.1 (Toxic substances) lgcstandards.comchemicalbook.com Packing Group: I lgcstandards.com |

| U.S. EPA | Extremely Hazardous Substance (EHS) wikipedia.org |

| European Union | Index number: 015-096-00-X lgcstandards.com Classification (DSD): T+ (Very toxic); N (Dangerous for the environment) europa.eu Risk Phrases (DSD): R24 (Toxic in contact with skin), R28 (Very toxic if swallowed), R50/53 (Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment) europa.eu |

Pest Resistance to Oxydisulfoton and Resistance Management Strategies

Documented Cases and Mechanisms of Resistance Development to Oxydisulfoton

While extensive documentation specifically detailing resistance to this compound is limited in readily available scientific literature, its classification as an organophosphate insecticide allows for an understanding of likely resistance mechanisms based on patterns observed with other compounds in the same chemical class. Organophosphate resistance is a well-documented phenomenon in numerous arthropod species. The primary mechanisms by which insects and other arthropods develop resistance to organophosphates fall into two broad categories: alterations in the target enzyme, acetylcholinesterase (AChE), and enhanced metabolic detoxification of the insecticide. google.comgoogleapis.com

The Arthropod Pesticide Resistance Database, a comprehensive repository of resistance cases, lists numerous instances of pest resistance to a wide array of insecticides. irac-online.orgmdpi.comresearchgate.netpesticideresistance.org Although a specific entry for this compound resistance may not be prominent, the database confirms widespread resistance to organophosphates in general.

Biochemical and Physiological Basis of Resistance to this compound

The physiological ability of a pest to survive exposure to an insecticide like this compound is rooted in specific biochemical modifications. These adaptations are heritable and can spread through a pest population under selection pressure from repeated insecticide applications.

This compound, like other organophosphate insecticides, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of the pest. google.comgoogleapis.com This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), causing continuous nerve stimulation, paralysis, and ultimately death. nih.govmdpi.com

A primary mechanism of resistance involves mutations in the gene encoding AChE. google.comgoogleapis.comnih.govmdpi.com These mutations result in an altered AChE enzyme that is less sensitive to inhibition by organophosphates. Consequently, the insecticide is unable to effectively bind to and inactivate the enzyme, allowing the pest to survive. Several point mutations in the Ace gene have been identified in various insect species, conferring resistance to organophosphates and carbamates. nih.govmdpi.comnih.gov For instance, studies on Drosophila melanogaster have revealed multiple mutations in the Ace gene that are widespread in natural populations and can combine to increase the level and spectrum of resistance. nih.gov While specific mutations conferring resistance directly to this compound are not extensively documented, it is highly probable that similar mutations in the AChE of various pests would lead to reduced sensitivity to this compound.

Table 1: Examples of Amino Acid Substitutions in Acetylcholinesterase Associated with Insecticide Resistance

| Original Amino Acid | Substituted Amino Acid | Position | Insect Species Example |

| Glycine | Alanine | 265 | Drosophila melanogaster nih.gov |

| Isoleucine | Valine | 161 | Drosophila melanogaster nih.gov |

| Phenylalanine | Tyrosine | 330 | Drosophila melanogaster nih.gov |

| Phenylalanine | Leucine | 139 | Aphis gossypii nih.gov |

| Alanine | Serine | 302 | Aphis gossypii nih.gov |

This table provides examples of mutations found in the acetylcholinesterase enzyme of insects that are associated with resistance to organophosphate insecticides. The specific involvement of these mutations in resistance to this compound would require further targeted research.

Another major strategy employed by resistant arthropods is the enhanced metabolic breakdown and detoxification of the insecticide before it can reach its target site in the nervous system. google.comgoogleapis.comgoogleapis.com This is typically achieved through the increased activity of several families of detoxification enzymes.

Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes plays a critical role in the metabolism of a vast array of foreign compounds, including insecticides. googleapis.comnih.govnih.gov Increased production (overexpression) or altered forms of specific P450 enzymes can lead to the rapid oxidation of this compound into less toxic metabolites, preventing it from inhibiting AChE. googleapis.com P450-mediated metabolism is a very common mechanism of resistance to organophosphates. nih.gov

Glutathione (B108866) S-Transferases (GSTs): GSTs are another important group of detoxification enzymes that catalyze the conjugation of glutathione to a wide range of xenobiotics, including insecticides. nih.govnih.gov This process increases the water solubility of the insecticide, facilitating its excretion from the organism. Elevated GST activity has been linked to resistance to all major classes of insecticides, including organophosphates. nih.govnih.gov These enzymes can contribute to resistance by directly metabolizing the insecticide or by protecting against oxidative stress induced by insecticide exposure. nih.gov

Carboxylesterases (CarE): These enzymes can confer resistance by hydrolyzing the ester bonds present in many organophosphate insecticides or by sequestering the insecticide molecules, preventing them from reaching their target. google.com

The specific detoxification enzymes involved in the breakdown of this compound in resistant pest strains would need to be identified through detailed biochemical and molecular studies.

Alterations in Target Enzyme Sensitivity, e.g., Acetylcholinesterase Mutations

Cross-Resistance Patterns with Other Pesticide Classes

Cross-resistance occurs when a resistance mechanism that evolved in response to one insecticide also provides resistance to other insecticides, often within the same chemical class or with a similar mode of action. googleapis.com Due to its mode of action as an AChE inhibitor, it is highly likely that pests resistant to this compound would exhibit cross-resistance to other organophosphate insecticides.

Furthermore, because carbamate (B1207046) insecticides also target the AChE enzyme, cross-resistance between organophosphates and carbamates is a common phenomenon. googleapis.com Therefore, pest populations that have developed resistance to this compound may also be less susceptible to carbamate insecticides, and vice versa. This significantly limits the options for chemical control when resistance to one of these classes emerges. It is crucial to consider these cross-resistance patterns when designing pest management programs.

Research on Strategies for Resistance Mitigation

To preserve the effectiveness of insecticides like this compound and to manage the evolution of resistance, various strategies have been researched and implemented. These strategies are central to Integrated Pest Management (IPM) programs.

A cornerstone of insecticide resistance management is the rotation of pesticides with different modes of action (MoA). ucanr.edugrowertalks.comcropaia.comgcsaa.org This strategy involves alternating the use of different chemical classes of insecticides that kill pests in different ways. The principle behind this approach is that if a sub-population of pests develops resistance to one MoA, a subsequent application of a pesticide with a different MoA will still be effective against them. growertalks.com

For example, a rotation program might involve using an organophosphate like this compound (IRAC MoA Group 1B) for a specific period, followed by an insecticide from a different class, such as a pyrethroid (IRAC MoA Group 3A), a neonicotinoid (IRAC MoA Group 4A), or a spinosyn (IRAC MoA Group 5). cropaia.com This reduces the selection pressure for resistance to any single class of insecticide. growertalks.com It is critical that the rotation is between different MoA groups and not just different products within the same group, as this would not be effective in mitigating resistance due to cross-resistance. ucanr.edu

Table 2: Illustrative Pesticide Rotation Scheme

| Application Window | Insecticide Class (IRAC Group) | Example Active Ingredient |

| 1 | Organophosphate (1B) | This compound |

| 2 | Pyrethroid (3A) | Bifenthrin |

| 3 | Neonicotinoid (4A) | Imidacloprid |

| 4 | Spinosyn (5) | Spinosad |

This table provides a simplified, illustrative example of a pesticide rotation strategy. Actual rotation programs should be based on local pest pressures, crop type, and available registered products.

The success of a resistance management strategy relies on careful planning, monitoring of pest populations for signs of resistance, and the integration of chemical controls with non-chemical methods such as cultural and biological controls. ucanr.edu

Role of Synergists in Overcoming this compound Resistance

The development of resistance to insecticides, including organophosphates like this compound, presents a significant challenge in pest management. One of the primary mechanisms of resistance is metabolic resistance, where insects evolve enhanced enzymatic capabilities to detoxify the insecticide before it can reach its target site. irac-online.orgpjoes.compjoes.com Synergists are chemical compounds that, while often not toxic on their own, can enhance the efficacy of an insecticide by inhibiting these metabolic enzymes. researchgate.net

The primary mode of action for most insecticide synergists is the blockage of detoxification pathways in the pest. researchgate.net Enzymes such as cytochrome P450 monooxygenases, esterases, and glutathione S-transferases are frequently implicated in the metabolic breakdown of insecticides. pjoes.compjoes.comnih.gov By inhibiting these enzyme systems, synergists effectively restore the susceptibility of a resistant pest population to the insecticide. ucanr.edu This allows for the insecticide to remain effective at lower concentrations, which can also help in delaying the further development of resistance. researchgate.net

The use of synergists can also serve as a diagnostic tool in research to identify the specific metabolic pathways responsible for resistance in a given pest population. researchgate.net By observing which synergist restores susceptibility, researchers can infer the class of enzymes involved in the detoxification process.

Table 1: Common Insecticide Synergists and Their Mode of Action

| Synergist | Mode of Action | Target Enzyme System |

| Piperonyl butoxide (PBO) | Inhibition of metabolic breakdown of the insecticide. | Cytochrome P450 monooxygenases |

| S,S,S-Tributyl phosphorotrithioate (DEF) | Inhibition of ester hydrolysis of the insecticide. | Esterases |

| Diethyl maleate (B1232345) (DEM) | Depletion of glutathione, preventing conjugation. | Glutathione S-transferases (GSTs) |

This table presents common synergists and their general modes of action; specific studies on their use with this compound are limited.

Advanced Analytical Methodologies for Oxydisulfoton and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical procedures for Oxydisulfoton, enabling its separation from complex mixtures prior to detection and quantification. The choice of chromatographic method and detector is dictated by the sample matrix, the required sensitivity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (e.g., UV, Radio, Mass Spectrometry)

HPLC is a powerful technique for separating non-volatile or thermally unstable compounds, making it an excellent alternative to GC for the analysis of this compound and its more polar metabolites, such as the corresponding sulfone. mdpi.com The combination of HPLC with highly sensitive and selective detectors allows for robust and reliable quantification. rsc.org

UV Detection: HPLC with Ultraviolet (UV) detection is a common configuration. mdpi.com The method relies on the analyte absorbing UV light at a specific wavelength. epa.gov While widely available, its application for trace-level pesticide analysis can be limited by insufficient sensitivity and potential interference from matrix components that also absorb UV light at the detection wavelength. mdpi.commdpi.com

Radio Detection: In metabolic studies using radiolabeled compounds (e.g., with ¹⁴C or ³H), a radio detector can be placed in-line with the HPLC system. This detector measures the radioactivity of the eluting fractions, allowing for the specific tracking and quantification of the parent compound and its metabolites.

Mass Spectrometry (MS): The coupling of HPLC with MS (LC-MS) has become the gold standard for pesticide residue analysis. rsc.orgresearchgate.net It combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. mdpi.com This combination is particularly useful for analyzing this compound in complex matrices like food and environmental samples, providing both quantification and structural confirmation. eurl-pesticides.eunih.gov

Table 2: HPLC Systems for this compound Analysis

| Detection System | Typical Column | Common Mobile Phases | Application Notes |

|---|---|---|---|

| UV Detection | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water gradients. | Useful for higher concentration samples; may lack sensitivity and selectivity for trace residue analysis. mdpi.commdpi.com |

| Radio Detection | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water gradients. | Used specifically in metabolism studies with radiolabeled this compound to trace its fate. |

| Mass Spectrometry (MS) | Reversed-Phase (e.g., C18, HSS T3) eurl-pesticides.eunih.gov | Methanol or Acetonitrile with water containing modifiers like ammonium (B1175870) formate (B1220265) or formic acid. eurl-pesticides.eu | The preferred method for sensitive and selective analysis in complex matrices, enabling simultaneous quantification and identification. rsc.org |

Thin-Layer Chromatography (TLC) in Metabolic and Environmental Studies

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique used for the separation and identification of compounds. researchgate.net It is particularly valuable in metabolic and environmental studies for screening purposes, monitoring reaction progress, and isolating compounds for further analysis. news-medical.net For organophosphorus pesticides like this compound, TLC can be used to separate the parent compound from its metabolites, such as its sulfone and sulfoxide (B87167) forms. nih.govbibliotekanauki.pl

The process involves spotting the sample extract onto a plate coated with a stationary phase (e.g., silica (B1680970) gel G). The plate is then placed in a chamber with a solvent system (mobile phase), which moves up the plate by capillary action, separating the compounds based on their differential partitioning between the two phases. Visualization can be achieved using various chromogenic spray reagents that react with organophosphates to produce colored spots. bibliotekanauki.plnih.gov For instance, a common method involves spraying with a reagent that is hydrolyzed by the pesticide, followed by a second spray that produces a colored spot where the hydrolysis occurred. TLC can also be coupled with mass spectrometry (TLC-MS) for the definitive identification of separated compounds directly from the plate. phcog.com

Mass Spectrometry for Identification and Structure Elucidation

Mass spectrometry is an indispensable tool for the unambiguous identification and structural elucidation of this compound and its metabolites. Its ability to provide precise mass measurements and fragmentation data makes it superior to less specific detectors. numberanalytics.com

GC-MS and GC-MS/MS Applications in Environmental and Biological Matrices

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. thermofisher.com In GC-MS analysis, after chromatographic separation, the analyte is ionized (typically via electron ionization, EI), and the resulting ions are separated by their mass-to-charge (m/z) ratio. The resulting mass spectrum, which shows the molecular ion and characteristic fragment ions, serves as a chemical fingerprint for identification. cardiff.ac.uk

For enhanced selectivity and sensitivity, particularly in complex environmental and biological samples, tandem mass spectrometry (GC-MS/MS) is employed. nih.govresearchgate.net In this technique, a specific precursor ion (e.g., the molecular ion of this compound) is selected by the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer. numberanalytics.com This process, known as selected reaction monitoring (SRM), significantly reduces matrix interference and allows for highly reliable quantification at very low levels. nih.gov GC-MS/MS is a cornerstone of multi-residue pesticide analysis in matrices such as food, water, and soil. thermofisher.comeurl-pesticides.eu

LC-MS and High-Resolution LC-MS for Complex Sample Analysis

LC-MS is the premier analytical technique for a wide range of pesticide compounds, including this compound and its non-volatile metabolites. rsc.orgtheseus.fi The use of atmospheric pressure ionization sources, such as electrospray ionization (ESI), allows for the gentle ionization of thermally labile molecules directly from the liquid phase. americanpharmaceuticalreview.com

The advent of High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, has further revolutionized the analysis of complex samples. numberanalytics.comnumberanalytics.com HRMS provides highly accurate mass measurements (typically with errors <5 ppm), which allows for the determination of the elemental composition of an unknown compound. americanpharmaceuticalreview.comudg.edu This capability is invaluable for identifying metabolites or degradation products without authentic standards. spectroscopyonline.com High-resolution LC-MS (LC-HRMS) offers excellent sensitivity and selectivity, enabling the confident detection and identification of trace-level contaminants in challenging matrices like food extracts and environmental samples. spectroscopyonline.comcovalx.com The high resolving power helps to distinguish analytes from isobaric matrix interferences, reducing the risk of false positives. spectroscopyonline.com

Enantioselective Analysis of this compound and its Chiral Metabolites

This compound possesses a chiral center at the phosphorus atom, meaning it can exist as two enantiomers (mirror-image isomers). These enantiomers can exhibit different biological activities and degradation rates in the environment. jst.go.jppnas.org Therefore, enantioselective analysis is critical for a comprehensive risk assessment.

Chiral chromatography is the most widely used technique for separating the enantiomers of chiral pesticides. mdpi.comresearchgate.net High-performance liquid chromatography (HPLC) equipped with a chiral stationary phase (CSP) is a powerful tool for this purpose. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective in resolving the enantiomers of a wide range of chiral compounds, including organophosphates. nih.govucla.edu

The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector in the stationary phase, leading to different retention times. The choice of mobile phase is also crucial and can be normal-phase, reversed-phase, or polar organic, depending on the specific CSP and analyte. mdpi.com For organophosphates, both normal and reversed-phase HPLC have been successfully employed for enantioseparation. nih.govimrpress.com Detection is often achieved using a UV detector, as many pesticides absorb UV light. mdpi.com

Table 2: Examples of Chiral Stationary Phases for Organophosphate Separation

| Chiral Stationary Phase Type | Common Trade Names | Elution Modes |

|---|---|---|

| Polysaccharide-based (Amylose) | Chiralpak AD-H, Lux-Amylose-2 | Normal-phase, Reversed-phase, Polar Organic |

| Polysaccharide-based (Cellulose) | Chiralcel OD-H, Chiralcel OJ-R | Normal-phase, Reversed-phase, Polar Organic |

| Cyclodextrin-based | Cyclobond | Reversed-phase |

While chiral chromatography is the primary method for separating enantiomers, advanced spectroscopic techniques can provide further information on enantiomeric composition and absolute configuration. Techniques such as circular dichroism (CD) spectroscopy can be used to study the differential absorption of left and right circularly polarized light by chiral molecules. This can be particularly useful when coupled with HPLC.

More advanced mass spectrometric techniques are also being explored for enantiomer differentiation. While standard MS cannot distinguish between enantiomers, methods involving chiral reagents or chiral reference compounds in the ion source can lead to the formation of diastereomeric complexes that can be differentiated by their mass-to-charge ratios or fragmentation patterns.

Chiral Chromatography (e.g., HPLC-UV with Chiral Stationary Phases)

Sample Preparation Techniques for Complex Matrices

The analysis of this compound in complex matrices such as soil, water, and food products requires robust sample preparation to remove interfering substances and concentrate the analyte of interest. mdpi.comresearchgate.net

Solid-liquid extraction (SLE) is a conventional method used to extract pesticides from solid samples like soil and produce. scielo.br This typically involves shaking or blending the sample with an organic solvent. scielo.br A variation of this is SLE with low-temperature partitioning, which has been shown to be effective for various pesticides. scielo.br

Pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), is a more modern and efficient technique. mdpi.com PLE uses elevated temperatures and pressures to increase the extraction efficiency and reduce solvent consumption and extraction time. mdpi.comtandfonline.com It has been successfully applied to the extraction of organophosphorus pesticides from various matrices, including soybeans and sediments. tandfonline.comnih.gov The choice of solvent and temperature is critical to ensure efficient extraction without causing degradation of the target analytes. tandfonline.com

Following extraction, a cleanup step is often necessary to remove co-extracted matrix components that can interfere with the final analysis. Dispersive solid-phase extraction (d-SPE) is a popular cleanup technique, particularly as part of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.govwaters.comresearchgate.net